molecular formula C26H17FO6 B11159987 3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one

3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No.: B11159987
M. Wt: 444.4 g/mol
InChI Key: GZVWYPAPRLAGAZ-UHFFFAOYSA-N
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Description

3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of fluorobenzyl and methoxy groups attached to the chromen-2-one core structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the chromen-2-one core in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-[(3-fluorobenzyl)oxy]aniline: A related compound with similar structural features but different functional groups.

    7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-carbaldehyde: Another chromen-2-one derivative with a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of 3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H17FO6

Molecular Weight

444.4 g/mol

IUPAC Name

3-[7-[(3-fluorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C26H17FO6/c1-30-22-7-3-5-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(8-9-19(20)23)31-14-15-4-2-6-17(27)10-15/h2-13H,14H2,1H3

InChI Key

GZVWYPAPRLAGAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)F

Origin of Product

United States

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